
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The initial step involves the formation of the phenanthrene core through cyclization reactions. This can be achieved using Friedel-Crafts alkylation or acylation reactions.
Introduction of Ethyl Groups: The ethyl groups at positions 9 and 10 are introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Reduction and Oxidation Steps: The tetrahydrophenanthrene structure is achieved through selective reduction and oxidation steps, often using reagents such as sodium borohydride (NaBH4) for reduction and chromium trioxide (CrO3) for oxidation.
Formation of the Dione:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the phenanthrene core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halides, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione, lacking the ethyl and dione functionalities.
Anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
38321-53-8 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
9,10-diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione |
InChI |
InChI=1S/C18H20O2/c1-3-13-14(4-2)16-8-6-12(20)10-18(16)17-9-11(19)5-7-15(13)17/h5-8,17-18H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
VODWPPVPAPIXOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC(=O)CC2C3CC(=O)C=CC3=C1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
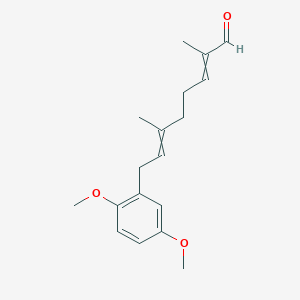


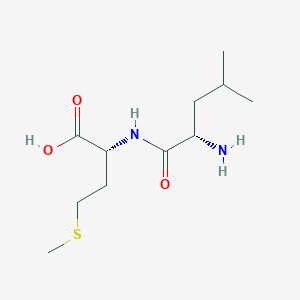

![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
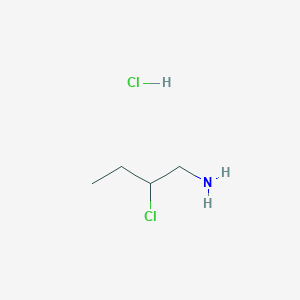
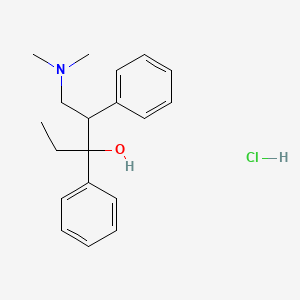
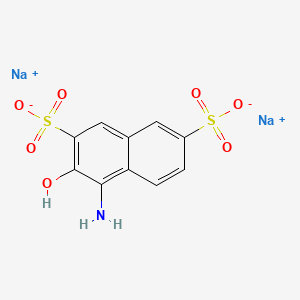
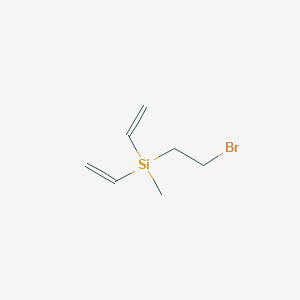
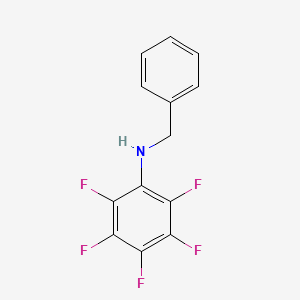
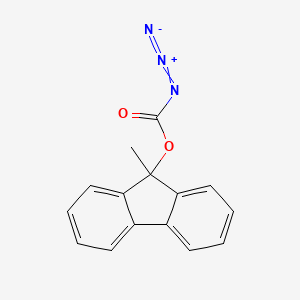
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
